Introduction: A Versatile Bifunctional Building Block
Introduction: A Versatile Bifunctional Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Dibromo-2,3-butanediol
1,4-Dibromo-2,3-butanediol is a halogenated diol of significant interest in advanced organic synthesis and medicinal chemistry.[1][2] Its structure, featuring two primary bromine atoms and two secondary hydroxyl groups on a four-carbon backbone, makes it a highly versatile bifunctional molecule.[1] The presence of two stereocenters at the C2 and C3 positions adds a layer of complexity and opportunity, allowing for its use as a chiral synthon in the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development and materials science.
Core Physicochemical Properties
1,4-Dibromo-2,3-butanediol is typically a beige or white crystalline powder or solid at room temperature.[3][4][5] Its two hydroxyl groups allow for solubility in water and other polar organic solvents.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Br₂O₂ | [3][5][7][8][9] |
| Molecular Weight | 247.91 g/mol | [3][7][8] |
| Appearance | Beige crystalline powder / solid | [3][4] |
| Melting Point | 82-84 °C | [3][4][10] |
| Boiling Point | 365.3 °C at 760 mmHg | [3] |
| Density | ~1.89 - 2.12 g/cm³ (Predicted/Estimated) | [3][4] |
| Flash Point | 174.7 °C | [3] |
| CAS Number | 299-70-7, 1947-58-6 (dl-isomer), 14396-65-7 | [3][4][7][11] |
Stereochemistry: The Key to Chiral Synthesis
The 1,4-Dibromo-2,3-butanediol molecule possesses two chiral centers at carbons 2 and 3. This gives rise to three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] This stereochemical diversity is fundamental to its application as a chiral building block, enabling the synthesis of specific stereoisomers of target molecules.
Caption: Stereoisomers of 1,4-Dibromo-2,3-butanediol.
Synthesis and Production
The laboratory preparation of 1,4-Dibromo-2,3-butanediol is most commonly achieved through the electrophilic addition of bromine (Br₂) across a carbon-carbon double or triple bond.[1] The choice of starting material and reaction conditions is critical for controlling the stereochemical outcome.
Protocol 1: Stereoselective Bromination of 2-Butene-1,4-diol
A widely used and effective method involves the bromination of 2-butene-1,4-diol.[1] This reaction proceeds via a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol. For example, the anti-addition of bromine to cis-2-butene-1,4-diol yields the racemic mixture of (2R,3R) and (2S,3S) enantiomers, while addition to the trans-isomer yields the meso compound.
Experimental Workflow:
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Dissolution: Dissolve the starting material, 2-butene-1,4-diol, in a suitable solvent (e.g., water or a chlorinated solvent).
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Bromine Addition: Slowly add a stoichiometric amount of liquid bromine (Br₂) dropwise to the cooled solution with vigorous stirring. The disappearance of the reddish-brown bromine color indicates reaction progress.
-
Quenching: After the addition is complete, quench any excess bromine with a reducing agent like sodium thiosulfate solution.
-
Extraction & Purification: Extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Caption: Synthesis via bromination of 2-butene-1,4-diol.
Protocol 2: Bromination of 2-Butyne-1,4-diol
An alternative patented method involves the reaction of 2-butyne-1,4-diol with bromine in an aqueous medium.[12][13] This process is advantageous as it can be economical and avoids organic solvents.[12]
Experimental Workflow:
-
Reaction Setup: Prepare an aqueous solution of 2-butyne-1,4-diol (20-45% concentration).[12] Adjust the pH to 1-3 using sulfuric acid.[13]
-
Reaction: Cool the mixture to between -10 °C and 5 °C and add an equimolar ratio of bromine.[12][13]
-
Precipitation: Maintain the temperature and react for 6-9 hours. The solid 2,3-dibromo-2-butene-1,4-diol intermediate precipitates from the solution as it forms.[12][13]
-
Recovery & Purification: The product is recovered by filtration.[12] Further purification can be achieved by crystallization from a solvent like absolute ethanol.[13]
Reactivity and Synthetic Applications
The synthetic utility of 1,4-Dibromo-2,3-butanediol stems from the dual reactivity of its hydroxyl and bromo functional groups.
Nucleophilic Substitution
The carbon-bromine bonds are susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism.[1] The bromine atoms serve as excellent leaving groups, allowing for their displacement by a wide range of nucleophiles. This enables the introduction of new functional groups and the formation of carbon-carbon or carbon-heteroatom bonds.
Precursor to Epoxides and Heterocycles
The vicinal arrangement of the hydroxyl and bromo groups is particularly powerful. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an intramolecular nucleophile, displacing the adjacent bromide to form a chiral epoxide. This transformation makes 1,4-dibromo-2,3-butanediol a valuable precursor to chiral epoxides and other heterocyclic systems.[1]
Sources
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